![molecular formula C31H42N2O3 B12468710 N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide](/img/structure/B12468710.png)
N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Edasalonexent is an orally administered small molecule designed to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a key role in regulating the immune response to infection. It is being developed as a potential disease-modifying therapy for Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle degeneration and weakness .
Vorbereitungsmethoden
Edasalonexent is synthesized through a bifunctional approach that covalently links two bioactive compounds: salicylic acid and docosahexaenoic acid. The synthetic route involves the formation of an amide bond between the carboxyl group of salicylic acid and the amine group of docosahexaenoic acid . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane
Analyse Chemischer Reaktionen
Edasalonexent undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert edasalonexent into its reduced forms, although these reactions are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Edasalonexent has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of NF-κB and its effects on various biochemical pathways.
Biology: Researchers use edasalonexent to investigate the role of NF-κB in cellular processes such as inflammation, apoptosis, and immune response.
Medicine: Edasalonexent is being developed as a therapeutic agent for Duchenne muscular dystrophy and other NF-κB-mediated diseases.
Wirkmechanismus
Edasalonexent exerts its effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB, edasalonexent reduces inflammation and muscle degeneration while promoting muscle regeneration . The molecular targets of edasalonexent include the p65 and p50 subunits of NF-κB, which are essential for its activation and function .
Vergleich Mit ähnlichen Verbindungen
Edasalonexent is unique in its bifunctional design, which combines the anti-inflammatory properties of salicylic acid with the beneficial effects of docosahexaenoic acid. Similar compounds include:
Salicylic Acid: A well-known anti-inflammatory agent that inhibits cyclooxygenase enzymes.
Docosahexaenoic Acid: An omega-3 fatty acid with anti-inflammatory and neuroprotective properties.
Glucocorticoids: Steroid hormones that inhibit NF-κB but have significant side effects with long-term use.
Edasalonexent stands out due to its dual mechanism of action and its potential to provide therapeutic benefits without the adverse effects associated with glucocorticoids .
Eigenschaften
Molekularformel |
C31H42N2O3 |
|---|---|
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36) |
InChI-Schlüssel |
JQLBBYLGWHUHRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


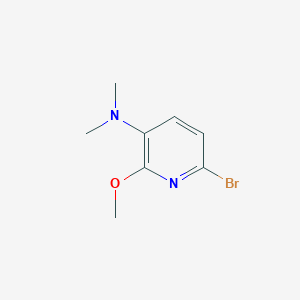
![8-nitro-11-oxo-11H-indeno[1,2-b]chromenium](/img/structure/B12468640.png)
![(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide](/img/structure/B12468647.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468666.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
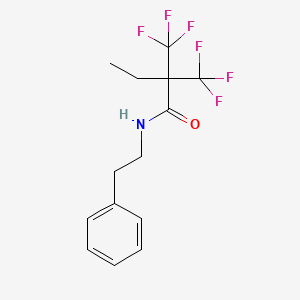
![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)
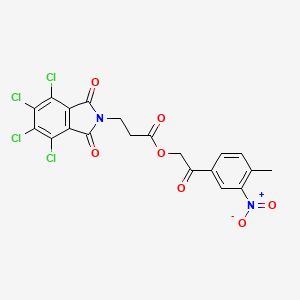

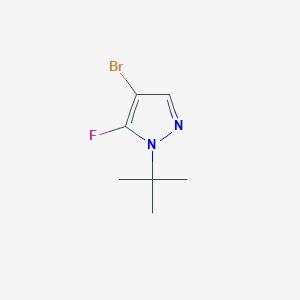
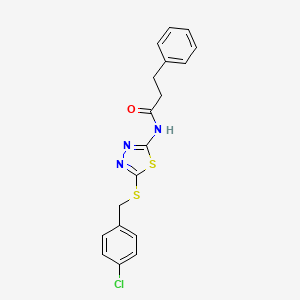
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12468700.png)
